molecular formula C18H15IN2O2S B2364263 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313531-54-3

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2364263
CAS RN: 313531-54-3
M. Wt: 450.29
InChI Key: JUDDCHSXKNSRKK-UHFFFAOYSA-N
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Description

“4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C15H14INO2 . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Protodeboronation of pinacol boronic esters has been reported as a method used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” includes an ethoxy group, a thiazol-2-yl group, and a 4-iodophenyl group attached to a benzamide core .

Scientific Research Applications

Anticancer Potential

A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides, including compounds structurally similar to 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, to evaluate their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, demonstrating potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial Properties

Bikobo et al. (2017) explored the antimicrobial properties of thiazole derivatives, related to 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential in treating infections (Bikobo et al., 2017).

Potential in Treating Fungal Infections

Narayana et al. (2004) synthesized benzamide derivatives with potential antifungal properties. These compounds, structurally related to 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, were evaluated for their effectiveness against various fungal species, indicating their applicability in antifungal treatments (Narayana et al., 2004).

Use in Fluorescence Studies

Vellaiswamy and Ramaswamy (2017) investigated Co(II) complexes with thiazolyl benzamides, similar to the compound . They focused on the fluorescence properties of these complexes, which could be significant in the development of fluorescent probes for scientific research (Vellaiswamy & Ramaswamy, 2017).

Potential as Gastrokinetic Agents

Kato et al. (1992) synthesized benzamide derivatives with potential gastrokinetic activity. These compounds, including those structurally related to 4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, were evaluated for their ability to enhance gastric emptying, indicating potential uses in gastrointestinal disorders (Kato et al., 1992).

properties

IUPAC Name

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDCHSXKNSRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

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